Fmoc-Cit-OMe
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Overview
Description
Fmoc-Cit-OMe: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is specifically a derivative of citrulline, an amino acid that plays a role in the urea cycle. The Fmoc group is used to protect the amino group during peptide synthesis, while the methyl ester (OMe) protects the carboxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-Cit-OMe, also known as Nα-Fmoc-L-citrulline , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains. The Fmoc group acts as a protective group for these amino groups during the synthesis process .
Mode of Action
The Fmoc group in this compound interacts with the amino groups in peptide chains by forming a carbamate linkage . This protects the amino groups from unwanted reactions during the peptide synthesis process. The Fmoc group can be selectively removed when required, allowing for the continuation of the peptide chain .
Biochemical Pathways
This compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group provides temporary protection to the amino groups, allowing for the sequential addition of amino acids to the peptide chain. The Fmoc group is removed when the next amino acid needs to be added, and this cycle continues until the desired peptide sequence is achieved.
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains with the desired sequence. By protecting the amino groups during synthesis, this compound ensures that peptide bonds are formed at the correct locations, leading to the accurate assembly of the peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of Fmoc deprotection and coupling reactions. Additionally, the presence of impurities can interfere with the peptide synthesis process. Therefore, it is crucial to maintain optimal reaction conditions and use high-purity reagents to ensure the effective action of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-Cit-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . This property is crucial in the self-assembly of functional molecules, including Fmoc-modified individual amino acids, di-, tri-, tetra-, and pentapeptides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence cell function by promoting the assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the selective protection and deprotection of the amino group during peptide synthesis . The Fmoc group is labile to bases, particularly secondary amines, which allows for its removal during peptide synthesis . This process enables the stepwise addition of amino acids, contributing to the synthesis of complex peptides .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . The Fmoc group does possess disadvantageous properties, such as sensitivity to moisture and heat .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the addition of other amino acids in the peptide chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence its distribution within the cell, promoting the assembly of peptides .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis. As the Fmoc group promotes the assembly of peptides, this compound may be localized to regions of the cell where peptide synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cit-OMe typically involves the protection of the amino group of citrulline with the Fmoc group and the carboxyl group with a methyl ester. The process can be summarized as follows:
Fmoc Protection: The amino group of citrulline is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Fmoc-protected citrulline.
Methyl Esterification: The carboxyl group of the Fmoc-protected citrulline is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of citrulline with Fmoc-Cl.
- Esterification of the protected citrulline with methanol.
- Purification steps such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cit-OMe undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrochloric acid or sodium hydroxide for ester hydrolysis.
Major Products:
Fmoc Deprotection: Free amino group of citrulline.
Ester Hydrolysis: Free carboxyl group of citrulline.
Scientific Research Applications
Chemistry: Fmoc-Cit-OMe is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of citrulline residues into peptides .
Biology and Medicine: In biological research, this compound is used to study the role of citrulline in various metabolic pathways. It is also employed in the synthesis of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also utilized in the production of diagnostic tools and biomaterials .
Comparison with Similar Compounds
Fmoc-Cit-OH: Similar to Fmoc-Cit-OMe but with a free carboxyl group instead of a methyl ester.
Fmoc-Arg-OMe: Another Fmoc-protected amino acid with a methyl ester, but derived from arginine.
Fmoc-Lys-OMe: Fmoc-protected lysine with a methyl ester.
Uniqueness: this compound is unique due to its specific protection of both the amino and carboxyl groups, making it highly useful in SPPS. Its stability and ease of deprotection under mild conditions make it a preferred choice for incorporating citrulline into peptides.
Properties
IUPAC Name |
methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDAIIEDFQCCQ-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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